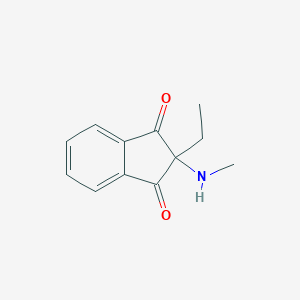
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene backbone and functional groups that contribute to its reactivity and applications
准备方法
The synthesis of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of indene derivatives followed by functional group transformations to introduce the ethyl and methylamino groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the compound’s structure and the nature of the target.
相似化合物的比较
Similar compounds to 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione include:
1H-Indene, 2,3-dihydro-1,3-dimethyl-: This compound has a similar indene backbone but different functional groups.
1H-Inden-1-one, 2,3-dihydro-: Another indene derivative with a ketone functional group.
1H-Indene, 1-ethyl-2,3-dihydro-: Similar structure with an ethyl group but lacks the methylamino group
This overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
20915-57-5 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
InChI 键 |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
规范 SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Key on ui other cas no. |
20915-57-5 |
相关CAS编号 |
23780-36-1 (hydrochloride) |
同义词 |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















